N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoxaline ring, a piperidine ring, and a chlorobenzyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the quinoxaline ring through the condensation of o-phenylenediamine with a diketone. The piperidine ring is then introduced via nucleophilic substitution reactions. The final step involves the coupling of the chlorobenzyl group to the piperidine-quinoxaline intermediate under specific conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of quinoxaline derivatives with oxidized functional groups.
Reduction: Formation of reduced piperidine or quinoxaline derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry: N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
- N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
- 4-(4-chlorobenzyl)pyridine
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
Uniqueness: N-[(4-CHLOROPHENYL)METHYL]-1-(QUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of a quinoxaline ring and a piperidine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse pharmacological activities .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-17-7-5-15(6-8-17)13-24-21(27)16-9-11-26(12-10-16)20-14-23-18-3-1-2-4-19(18)25-20/h1-8,14,16H,9-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQSJDCXQWHASQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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